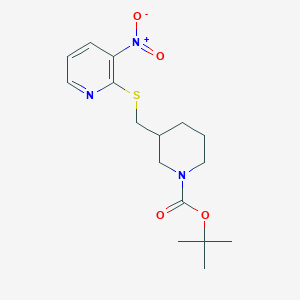

tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Overview

Description

The compound “tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds. The molecule also contains a nitropyridinyl group, which could potentially contribute to its reactivity .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperidine ring provides a rigid, three-dimensional structure, while the nitropyridinyl and tert-butyl carboxylate groups may contribute to the overall polarity of the molecule .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the nitropyridinyl group suggests that it might participate in nucleophilic substitution reactions or possibly act as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitropyridinyl and tert-butyl carboxylate groups could enhance its solubility in polar solvents, while the nonpolar piperidine ring might make it less soluble in nonpolar solvents .Scientific Research Applications

Synthesis and Utilization in Drug Development

Tert-butyl 3-(((3-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate is an important intermediate in the synthesis of various small molecule anticancer drugs. It has been synthesized through multi-step processes, often starting from commercially available materials such as piperidin-4-ylmethanol. These synthetic methods include nucleophilic substitution reactions, oxidation, halogenation, and elimination reactions. The high yield of these synthetic steps (up to 71.4%) is noteworthy, and the structure of the final product is usually confirmed through NMR spectroscopy. This compound plays a crucial role in targeting dysfunctional signaling pathways in cancer, particularly the PI3K/AKT/mTOR pathway, making it a vital component in developing effective cancer therapeutics (Zhang et al., 2018).

Chemical Structure and Properties

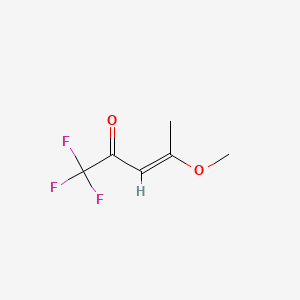

The molecular structure of this compound and similar compounds has been extensively studied. The reactions leading to its formation, such as the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with specific reagents, result in compounds with distinct structural features. For instance, the plane of certain substituent rings forms specific dihedral angles with the piperidine ring, a detail crucial for understanding the compound's chemical behavior and potential interactions (Richter et al., 2009).

Potential in Biological Activity and Pharmaceutical Research

Further research into this compound has shown its significance in synthesizing biologically active compounds. For instance, its derivatives have been used as intermediates in creating compounds like crizotinib, a drug used in cancer treatment. The synthesis process often involves multiple steps, starting from different basic materials, and the final structures are confirmed using techniques like MS and NMR spectroscopy. The total yields of these synthesis processes vary, indicating the complexity and efficiency of the methods employed (Kong et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 3-[(3-nitropyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-9-5-6-12(10-18)11-24-14-13(19(21)22)7-4-8-17-14/h4,7-8,12H,5-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAMBOYUDLPXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

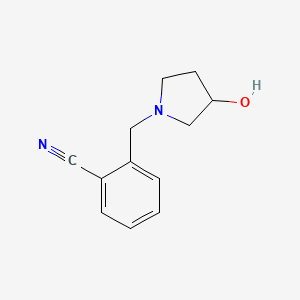

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3099287.png)